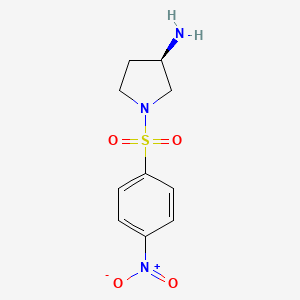
(3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and antifungal agents. The presence of a nitro group and a sulfonyl group in the molecule suggests potential reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric and sulfuric acids.
Sulfonylation: The sulfonyl group can be introduced by reacting the pyrrolidine derivative with a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: Formation of (3R)-1-(4-Aminobenzenesulfonyl)pyrrolidin-3-amine.
Substitution Reactions: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antibacterial effects. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Nitrofurantoin: Contains a nitro group and is used as an antibacterial agent.
Uniqueness
(3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine is unique due to the combination of a pyrrolidine ring, a nitro group, and a sulfonyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.
Propriétés
Formule moléculaire |
C10H13N3O4S |
|---|---|
Poids moléculaire |
271.30 g/mol |
Nom IUPAC |
(3R)-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15/h1-4,8H,5-7,11H2/t8-/m1/s1 |
Clé InChI |
JBCCJVUMFWYZBK-MRVPVSSYSA-N |
SMILES isomérique |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)

![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)
![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)
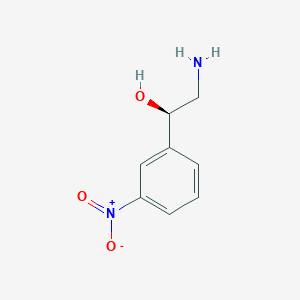

![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)
![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)
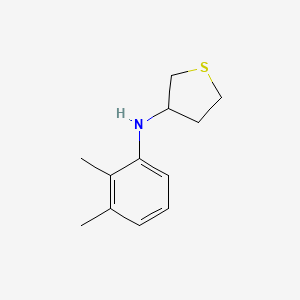
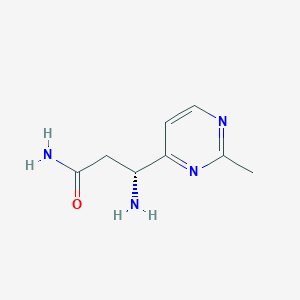
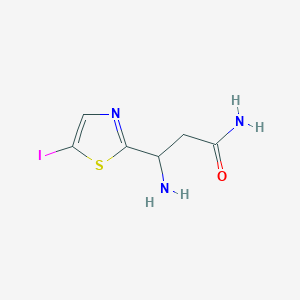
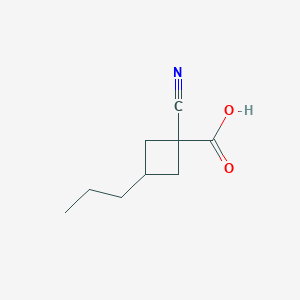

![2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine](/img/structure/B13071538.png)
